molecular formula C14H13NO3 B7499676 Phenyl N-[4-(hydroxymethyl)phenyl]carbamate

Phenyl N-[4-(hydroxymethyl)phenyl]carbamate

Cat. No. B7499676
M. Wt: 243.26 g/mol
InChI Key: SIBJWYRAGSRLGK-UHFFFAOYSA-N
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Description

Phenyl N-[4-(hydroxymethyl)phenyl]carbamate, also known as PHMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a carbamate derivative of phenol and has a molecular formula of C14H13NO3.

Mechanism of Action

The exact mechanism of action of Phenyl N-[4-(hydroxymethyl)phenyl]carbamate is not yet fully understood. However, it is believed that its therapeutic properties are due to its ability to scavenge free radicals and inhibit the production of inflammatory mediators.
Biochemical and physiological effects:
Phenyl N-[4-(hydroxymethyl)phenyl]carbamate has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Phenyl N-[4-(hydroxymethyl)phenyl]carbamate in lab experiments is its low toxicity. It is also relatively easy to synthesize and purify. However, one limitation is that it is not very water-soluble, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on Phenyl N-[4-(hydroxymethyl)phenyl]carbamate. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.

Synthesis Methods

Phenyl N-[4-(hydroxymethyl)phenyl]carbamate can be synthesized through the reaction of phenol with formaldehyde and urea. This reaction results in the formation of a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

Phenyl N-[4-(hydroxymethyl)phenyl]carbamate has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, Phenyl N-[4-(hydroxymethyl)phenyl]carbamate has been studied for its potential use as a chiral selector in chromatography.

properties

IUPAC Name

phenyl N-[4-(hydroxymethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-10-11-6-8-12(9-7-11)15-14(17)18-13-4-2-1-3-5-13/h1-9,16H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBJWYRAGSRLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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